2-Nitrophenyl 3-phenylpropanoate
Description
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H13NO4/c17-15(11-10-12-6-2-1-3-7-12)20-14-9-5-4-8-13(14)16(18)19/h1-9H,10-11H2 |
InChI Key |
QIRSBSAUGCCRRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
solubility |
5.2 [ug/mL] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements
Rational Design and Total Synthesis Approaches for 2-Nitrophenyl 3-phenylpropanoate
The rational design of a synthesis for this compound hinges on the strategic connection of its two primary building blocks. This can be achieved by forming the ester bond between pre-existing 2-nitrophenol (B165410) and 3-phenylpropanoic acid molecules or by constructing one of the aromatic portions onto a pre-formed propanoate structure.
The formation of the ester bond is the pivotal step in synthesizing this compound. This can be accomplished through either direct or activated pathways.
Direct Esterification: Standard dehydrative methods, such as Fischer-type esterification using strong Brønsted acids, are fundamental but may not be suitable for sensitive organic compounds. rsc.org These methods often require forcing conditions and the use of one reactant in excess to achieve satisfactory yields. rsc.org
Activated Ester Routes: To circumvent the harsh conditions of direct esterification, carboxylic acids are often "activated." This involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with the alcohol (2-nitrophenol). More sophisticated and milder methods are commonly employed in modern organic synthesis. These include:
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC∙HCl) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) and a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP) are used to facilitate the reaction between a carboxylic acid and an alcohol. A procedure using these reagents has been documented for the synthesis of a related trifluoroethyl ester of 3-(2-nitrophenyl)propanoic acid. rsc.org
Other Well-Known Protocols: The Steglich esterification (using Dicyclohexylcarbodiimide (DCC) and DMAP), the Mitsunobu reaction (employing a phosphine (B1218219) like triphenylphosphine (B44618) and an azodicarboxylate like DEAD), and the Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride and DMAP) are powerful methods that proceed through highly activated intermediates, though they generate stoichiometric amounts of byproducts. rsc.org
A general procedure for synthesizing esters using EDC coupling is outlined below.
Table 1: General Activated Esterification Procedure
| Step | Reagent/Condition | Purpose |
| 1 | Carboxylic Acid (e.g., 3-phenylpropanoic acid) | Acid component |
| 2 | Alcohol (e.g., 2-nitrophenol) | Alcohol component |
| 3 | EDC∙HCl | Activating agent for the carboxylic acid |
| 4 | DIPEA | Base to neutralize formed HCl salt |
| 5 | DMAP (catalytic) | Acyl transfer catalyst |
| 6 | Solvent (e.g., Dichloromethane or DMF) | Reaction medium |
| 7 | Room Temperature | Typical reaction temperature |
Convergent synthesis involves preparing key fragments of the target molecule separately and then joining them at a late stage. For this compound, this would mean synthesizing a substituted 3-phenylpropanoate derivative and then coupling it with the 2-nitrophenyl group, or vice-versa. Research on related structures illustrates various methods for building the 3-phenylpropanoate core. For instance, rhodium carbenoid O-H insertion reactions have been utilized to prepare 2-aryloxy-3-phenylpropanoates. grafiati.com Similarly, palladium-catalyzed reactions provide routes to highly substituted phenylpropanoates. researchgate.net The synthesis of 3-oxo-substituted phenylpropanoates, which can serve as precursors for further functionalization, has also been reported. nih.gov These varied methods allow for the introduction of different substituents on the phenyl ring of the propanoate moiety, offering flexibility in designing analogues.
The nitro group is a key functional handle, and its introduction must be timed strategically within the synthetic sequence.
Strategic Nitration: One approach is the direct nitration of a precursor molecule. For example, (2S)-2-acetamido-3-phenylpropanoic acid has been successfully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield the corresponding 4-nitrophenyl derivative. google.com A similar electrophilic aromatic substitution could potentially be applied to a suitable phenyl propanoate precursor, although control of the regioselectivity (ortho vs. para substitution) would be a critical challenge.
Coupling Strategies: A more controlled and common approach is to use a building block that already contains the 2-nitrophenyl group.
Nucleophilic Aromatic Substitution (SNAr): Starting with an activated nitroarene like 2-fluoro-1-nitrobenzene, a nucleophile can displace the fluorine atom. This is a standard method for creating C-C or C-heteroatom bonds. For instance, dimethyl malonate can be coupled with 2-fluoro-1-nitrobenzene using a base like potassium carbonate to form dimethyl-(2-nitrophenyl)malonate, a precursor for more complex structures. nih.gov
Grignard and Organolithium Reagents: Iodine-magnesium exchange reactions on ortho-iodonitrobenzene derivatives can generate a Grignard reagent, which can then react with various electrophiles to introduce the desired functionality. rsc.orgrsc.org This method provides a powerful way to construct complex molecules containing the 2-nitrophenyl scaffold. rsc.orgrsc.org
Table 2: Comparison of Strategies for Introducing the 2-Nitrophenyl Group
| Strategy | Precursor Example | Reagents | Key Consideration |
| Direct Nitration | Phenyl 3-phenylpropanoate | HNO₃ / H₂SO₄ | Control of regioselectivity (ortho/para isomers) |
| SNAr Coupling | 2-Fluoro-1-nitrobenzene | Malonate ester / Base | Availability of activated nitroarene |
| Organometallic Coupling | 2-Iodonitrobenzene | i-PrMgCl, then electrophile | Functional group tolerance of the organometallic intermediate |
Catalytic Approaches in the Synthesis of this compound
Catalysis offers pathways to synthesize esters under milder conditions with higher efficiency and atom economy. Both organocatalysis and transition metal catalysis are highly relevant to the formation of phenylpropanoate esters.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. In the context of esterification, several organocatalytic systems have been developed.
Nucleophilic Catalysts: Tertiary amines like pyridine (B92270) and 4-dimethylaminopyridine (DMAP) are classic nucleophilic catalysts for acylation reactions. They react with an activated carboxylic acid (like an anhydride) to form a highly reactive acyl-pyridinium intermediate. chemrxiv.orgnih.gov Imidazole has also been shown to be an effective catalyst for the hydrolysis of activated esters, demonstrating its role in manipulating ester bonds. chemrxiv.orgnih.gov
Redox-Neutral Catalysis: Innovative organocatalysts based on sulfur(IV) have been designed for the direct esterification of carboxylic acids and alcohols. rsc.org These catalysts operate via an intramolecularly interrupted Pummerer intermediate, activating the carboxylic acid under redox-neutral conditions, with water as the only byproduct. rsc.orgrsc.org
These organocatalytic methods represent a sustainable alternative to metal-based catalysts, often providing high selectivity under mild conditions. researchgate.net
Transition metals are powerful catalysts for forming C-C and C-O bonds, providing numerous routes to phenylpropanoate derivatives.
Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions. For example, the Heck reaction can couple aryl halides with alkenes, and related palladium-catalyzed processes are used in the synthesis of highly substituted phenylpropanoates and 2-quinolone derivatives from phenylpropanoate precursors. researchgate.netacs.org
Rhodium Catalysis: Rhodium carbenoid chemistry enables O-H insertion reactions into phenols, which has been used to synthesize 2-aryloxy-3-phenylpropanoates. grafiati.com Rhodium(III) catalysts have also been employed in the synthesis of indole (B1671886) derivatives from aniline (B41778) substrates and diazo esters, including diazo-3-phenylpropanoate. mdpi.com
Gold and Iron Catalysis: Gold(III) salts have been found to be highly reactive catalysts for the Friedel-Crafts arylation of cinnamyl alcohols with electron-rich arenes. beilstein-journals.org Iron(III) salts provide a simple, inexpensive, and non-toxic option for catalyzing Friedel-Crafts alkylations, such as the one-step synthesis of the anticoagulant phenprocoumon (B610086) from 4-hydroxycoumarin (B602359) and 1-phenylpropan-1-ol. beilstein-journals.org
Ruthenium and Cobalt Catalysis: Ruthenium(II) catalysts can facilitate the oxidative annulation of ethyl 3-oxo-3-phenylpropanoate with internal alkynes to produce polysubstituted furans. researchgate.net Cobalt-catalyzed cross-dehydrogenative coupling has also been explored for the synthesis of various heterocyclic structures. mdpi.com
The diverse reactivity of transition metals offers a vast toolkit for the synthesis and functionalization of the phenylpropanoate scaffold. beilstein-journals.orguninsubria.it
Biocatalytic Synthesis of Structurally Analogous Esters
The biocatalytic synthesis of esters structurally analogous to this compound often employs lipases due to their selectivity and mild reaction conditions. utupub.fi Research has demonstrated the efficacy of various lipases in the esterification and transesterification of 3-phenylpropanoic acid and its derivatives.
For instance, whole-cell biocatalysts from Yarrowia lipolytica have been successfully used in the synthesis of ethyl 3-phenylpropanoate, achieving a high conversion rate of 95% after 24 hours. mdpi.comresearchgate.net This highlights the potential of using microbial cells directly as catalysts. In comparison, Candida antarctica lipase (B570770) B (CALB) is another effective biocatalyst for similar reactions. mdpi.com The enzymatic synthesis of various alkyl cinnamates (3-phenylpropenoates) has been achieved with high to moderate yields using immobilized CALB in a solvent-free system. acs.org The relative activity of the lipase is influenced by the substitution pattern on the phenyl ring of the cinnamic acid, with esterification activity increasing in the order of meta > para > ortho substitution. acs.org
The use of p-nitrophenyl esters as acyl donors or as substrates themselves is a common strategy in biocatalysis. researchgate.netnih.gov Thiolase enzymes, for example, have been studied using p-nitrophenyl alkanoates to probe their reaction mechanisms. researchgate.netnih.gov It has been shown that acyl groups can be transferred from a p-nitrophenyl carrier to the enzyme's active site. researchgate.netnih.gov Furthermore, lipases have been employed for the kinetic resolution of racemic 3-amino-3-phenylpropanoate esters, demonstrating high enantioselectivity. mdpi.com The enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) is another example of lipase-catalyzed synthesis of optically pure intermediates. google.comacs.org
Table 1: Biocatalytic Synthesis of 3-Phenylpropanoate Analogs
| Biocatalyst | Substrate(s) | Product | Reaction Type | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Yarrowia lipolytica biomass | 3-Phenylpropanoic acid, Ethanol | Ethyl 3-phenylpropanoate | Esterification | 95% conversion (24h) | mdpi.comresearchgate.net |
| Candida antarctica lipase B | 3-Phenylpropanoic acid, Ethanol | Ethyl 3-phenylpropanoate | Esterification | >90% conversion (4h) | mdpi.com |
| Immobilized Candida antarctica lipase B | Dihydrocinnamic acid, Fatty alcohols | Alkyl dihydrocinnamate | Esterification | High | acs.org |
| Lipase PS | Racemic 3-amino-3-phenylpropanoate esters | Enantiopure 3-amino-3-phenylpropanoate | Hydrolysis | E > 200 | mdpi.com |
| Lipase | Racemic ethyl 3-hydroxy-3-phenylpropionate, Acylating agent | (S)-ethyl 3-hydroxy-3-phenylpropionate and (R)-ester | Transesterification | High optical purity | google.com |
Multi-Component Reactions for Complex 3-Phenylpropanoate Systems
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules from simple starting materials in a single step. organic-chemistry.org The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized to create intricate systems based on the 3-phenylpropanoate scaffold.
The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.orgfu-berlin.de Ethyl 2-isocyano-3-phenylpropionate has been employed as the isocyanide component in the synthesis of di-N-substituted glycyl-phenylalanine derivatives. mdpi.com In one instance, a reaction between benzylamine, para-formaldehyde, 4-ethoxy-4-oxobutanoic acid, and ethyl 2-isocyano-3-phenylpropionate was conducted in methanol (B129727) at room temperature for 24 hours. mdpi.com Similarly, methyl 2-isocyano-3-phenylpropanoate has been used with various ketones and ammonia (B1221849) to synthesize tetrazolopiperidinones, with excellent yields reported for reactions with cyclic ketones. nih.govacs.org
The Passerini reaction, another key MCR, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org In an effort to synthesize hydrazino depsipeptides, a model Passerini reaction was performed with Nα-benzyl, Nβ-Boc protected hydrazino-L-leucine, p-nitrobenzaldehyde, and methyl 2-isocyano-3-phenylpropanoate. researchgate.netrsc.org The optimization of this reaction revealed that tetrahydrofuran (B95107) (THF) was the most suitable solvent, yielding the desired product. researchgate.netrsc.org
Table 2: Multi-Component Reactions Involving 3-Phenylpropanoate Derivatives
| MCR Type | Key 3-Phenylpropanoate Component | Other Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Ugi-4CR | Ethyl 2-isocyano-3-phenylpropionate | Benzylamine, p-formaldehyde, 4-ethoxy-4-oxobutanoic acid | 2,6-Dibenzyl-4,7-dioxo-3,6-diazadecanedioic acid derivative | Not specified | mdpi.com |
| Ugi-4CR | Methyl 2-isocyano-3-phenylpropanoate | Acetone, Ammonia, Sodium azide | Tetrazolopiperidinone derivative | 79% | nih.govacs.org |
| Passerini | Methyl 2-isocyano-3-phenylpropanoate | Nα-benzyl, Nβ-Boc hydrazino-L-leucine, p-nitrobenzaldehyde | Hydrazino depsipeptide | 54% in THF | researchgate.netrsc.org |
Derivatization and Functionalization of this compound
Modifications at the Phenylpropanoate Backbone
The phenylpropanoate backbone offers several sites for modification to generate a diverse range of derivatives. One approach involves the enantioselective derivatization of 3-phenylpropanoic acid using an Evans oxazolidinone auxiliary. This method has been applied in a carbamidomethylation (Mannich reaction) to produce β-amino acid derivatives. orgsyn.org
Another strategy is the palladium(II)-catalyzed ortho-C–H functionalization of the phenylpropionate backbone. nih.gov This has been demonstrated through the olefination of phenylacetyl ester substrates, a reaction that can be extended to hydrocinnamic Weinreb amides, providing ortho-olefinated products in good yields. nih.gov The derivatization of phenyl carboxylic acids isolated from biological samples often involves gas chromatography/mass spectrometry (GC/MS) analysis after conversion to more volatile derivatives, such as silyl (B83357) derivatives. researchgate.net
Regioselective Functionalization of the Nitrophenyl Group
The nitrophenyl group of this compound is a key site for functionalization, with the selective reduction of the nitro group being a particularly important transformation. A significant challenge is to achieve this reduction without affecting the ester functionality.
Several methods have been developed for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines in the presence of ester groups. One effective protocol utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and ferrous chloride (FeCl₂) as the reducing system. thieme-connect.comresearchgate.net This method has demonstrated high chemoselectivity and provides the desired amino esters in excellent yields (up to 96%). thieme-connect.comresearchgate.net Another approach employs borane (B79455) in THF (BH₃-THF) for the chemoselective reduction of ortho-nitrophenol derivatives, where the presence of the adjacent hydroxyl group is key to the selectivity. jrfglobal.com While this specific example involves a phenol (B47542), it highlights the potential for neighboring group participation in directing the regioselectivity of nitro group reduction. Other reagents, such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, have also been reported for the selective reduction of nitro groups in aromatic compounds containing other reducible substituents. researchgate.net
Beyond reduction, regioselective reactions on the nitrophenyl ring can lead to the formation of heterocyclic systems. For instance, the reaction of N¹-benzyl-N²-(4-nitrophenyl)ethanediamide with acetylenic esters in the presence of triphenylphosphine can lead to the formation of functionalized pyrrolidinones. researchgate.net
Table 3: Methods for Regioselective Reduction of Nitroarenes with Ester Groups
| Reagent/Catalyst | Substrate Type | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄-FeCl₂ | Ester-substituted nitroarenes | Ester-substituted anilines | 91-96% | thieme-connect.comresearchgate.net |
| BH₃-THF | o-Hydroxy substituted nitroarenes | o-Hydroxy substituted anilines | Good | jrfglobal.com |
| Hydrazine glyoxylate / Zn or Mg powder | Aromatic nitro compounds with reducible substituents | Corresponding amines | Good | researchgate.net |
Mechanistic Investigations of Chemical Transformations
Reaction Mechanisms in the Formation of 2-Nitrophenyl 3-phenylpropanoate
The synthesis of this compound, like other esters, is primarily achieved through esterification. This process typically involves the reaction of 3-phenylpropanoic acid or its derivative with 2-nitrophenol (B165410). The mechanism of this reaction can be understood by examining its kinetic and thermodynamic aspects, as well as the key intermediates and transition states involved.
The esterification reaction to form this compound is a reversible process. The equilibrium of the reaction is governed by thermodynamic parameters, while the rate at which equilibrium is reached is determined by kinetics.
Thermodynamics: The esterification of an acid and an alcohol is typically a slightly endergonic or thermoneutral process. The change in enthalpy (ΔH) is usually small. The change in entropy (ΔS) is also close to zero since the number of molecules on both sides of the reaction is the same. To drive the reaction towards the formation of the ester, it is common to use an excess of one reactant or to remove one of the products, typically water, as it is formed.
Kinetics: The rate of esterification is generally slow under neutral conditions and requires a catalyst. The reaction is commonly catalyzed by strong acids, which protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction rate follows a second-order kinetic model, being dependent on the concentrations of both the carboxylic acid and the alcohol. jchr.org The rate constant is influenced by several factors including temperature, catalyst concentration, and the structure of the reactants. jchr.org The presence of the electron-withdrawing nitro group on the phenol (B47542) can influence the reaction kinetics.
A general rate law for a simple acid-catalyzed esterification can be expressed as: Rate = k[RCOOH][R'OH][H+]
| Parameter | Influence on Esterification |
| Temperature | Increasing temperature generally increases the reaction rate but may unfavorably affect the equilibrium position of exothermic reactions. |
| Catalyst | Acid catalysts increase the rate by protonating the carbonyl group, making it more electrophilic. |
| Reactant Structure | Steric hindrance in either the alcohol or the carboxylic acid can decrease the reaction rate. The electronic nature of substituents can also play a role. |
| Solvent | The choice of solvent can affect reaction rates and equilibrium by solvating reactants and transition states differently. |
The formation of this compound via acid-catalyzed esterification (Fischer esterification) proceeds through a well-established multi-step mechanism involving a key tetrahedral intermediate.
The mechanism can be outlined as follows:
Protonation of the Carbonyl Oxygen: The carboxylic acid (3-phenylpropanoic acid) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The alcohol (2-nitrophenol) acts as a nucleophile and attacks the protonated carbonyl carbon. This step is typically the rate-determining step.
Formation of the Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate. This intermediate is sp3-hybridized at the former carbonyl carbon. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final ester product, this compound, and regenerate the acid catalyst.
The transition states in this reaction sequence are high-energy, transient species that resemble the structure of the adjacent intermediates. For instance, the transition state for the nucleophilic attack will involve the partial formation of the bond between the alcohol oxygen and the carbonyl carbon.
Reactivity Studies of the Ester Linkage
The ester linkage in this compound is the most reactive site for many chemical transformations. Its reactivity is primarily centered around nucleophilic acyl substitution.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. libretexts.org This reaction involves the substitution of the alkoxy group (-OR') of the ester with a nucleophile. masterorganicchemistry.com The general mechanism is a two-step addition-elimination process. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group (the 2-nitrophenoxide ion in this case). masterorganicchemistry.com
The reactivity of the ester towards nucleophilic attack is significantly enhanced by the presence of the 2-nitrophenyl group. The electron-withdrawing nitro group makes the 2-nitrophenoxide a good leaving group, thus facilitating the substitution reaction. The stability of the leaving group is a key factor in determining the rate of nucleophilic acyl substitution. youtube.com Weaker bases are better leaving groups, and 2-nitrophenoxide is a relatively weak base due to the resonance stabilization of the negative charge by the nitro group.
Common nucleophiles in these reactions include hydroxide (B78521) ions (leading to hydrolysis), alkoxide ions (transesterification), and amines (aminolysis).
Hydrolysis of this compound is a specific type of nucleophilic acyl substitution where the nucleophile is water or a hydroxide ion. The reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This is typically an irreversible process because the carboxylic acid formed is deprotonated in the basic medium to form a carboxylate salt, which is unreactive towards the alcohol. The mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the 2-nitrophenoxide ion. mdpi.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This process is reversible and the mechanism is the microscopic reverse of Fischer esterification.
Environmental Factors: The rate of hydrolysis is highly dependent on pH. elsevierpure.com Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for esters. Temperature also plays a significant role, with higher temperatures increasing the rate of hydrolysis. The presence of certain enzymes, such as esterases, can also catalyze the hydrolysis of nitrophenyl esters, often with high efficiency and specificity. semanticscholar.org
| Condition | Mechanism | Key Features |
| Acidic (low pH) | Acid-catalyzed nucleophilic acyl substitution | Reversible; involves protonation of the carbonyl oxygen. |
| Neutral (pH ~7) | Slow, uncatalyzed hydrolysis | Generally very slow for most esters. |
| Basic (high pH) | Base-catalyzed nucleophilic acyl substitution (Saponification) | Irreversible; involves direct attack by hydroxide ion. Rate is proportional to [OH-]. elsevierpure.com |
Mechanisms Involving the Nitrophenyl Group
The 2-nitrophenyl group in this compound is not merely a passive part of the molecule; it actively influences its reactivity and can participate in specific reactions.
The primary role of the nitrophenyl group is its strong electron-withdrawing effect. This effect is twofold:
Activation of the Ester Linkage: The nitro group withdraws electron density from the phenyl ring and, through resonance and inductive effects, from the ester carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Stabilization of the Leaving Group: During nucleophilic acyl substitution, the 2-nitrophenoxide ion is formed as a leaving group. The negative charge on the phenoxide oxygen is stabilized by resonance delocalization onto the nitro group, making 2-nitrophenol a stronger acid than phenol and 2-nitrophenoxide a better leaving group.
Furthermore, the 2-nitrophenyl group can be involved in photochemical reactions. Compounds containing a 2-nitrobenzyl moiety are known to be photolabile. acs.org Upon irradiation with UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group can occur, leading to the formation of an aci-nitro intermediate. acs.org This intermediate can then rearrange to release the ester group. While this compound does not have a benzylic C-H, related photochemical mechanisms in other 2-nitrophenyl compounds suggest that the nitrophenyl group can be a site of photochemical activity.
Electron-Withdrawing Effects on Reaction Pathways
The 2-nitrophenyl group in this compound exerts a significant influence on the molecule's reactivity due to the potent electron-withdrawing nature of the nitro moiety. This effect is primarily a combination of two factors: the inductive effect and the resonance effect. The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the phenyl ring through the sigma bonds (inductive effect). youtube.com Furthermore, the nitro group can delocalize the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. quora.com
This pronounced electron-withdrawing character has several implications for the chemical transformations of this compound:
Ester Hydrolysis: The electron-withdrawing nitro group makes the carbonyl carbon of the ester more electrophilic. This increased electrophilicity facilitates nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis compared to an unsubstituted phenylpropanoate. The reaction pathway for base-catalyzed hydrolysis would involve the nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the carboxylate and 2-nitrophenoxide.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the 2-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. While the phenyl ring itself is generally unreactive towards nucleophiles, the presence of the strongly deactivating nitro group, particularly at the ortho position to the ester linkage, can activate the ring for such reactions. A strong nucleophile could potentially displace a suitable leaving group on the aromatic ring, although this is less common than reactions involving the ester functionality itself.
The strong electron-withdrawing properties of the nitro group are a dominant factor in dictating the reactivity of the aromatic portion of the molecule. nih.govnih.gov
Photoreactivity and Photo-induced Transformations
Esters containing a 2-nitrobenzyl group are well-known for their photoreactive properties, often utilized as photoremovable protecting groups. acs.org While this compound is a 2-nitrophenyl ester rather than a 2-nitrobenzyl ester, the underlying principles of photoreactivity associated with the ortho-nitroaromatic system are relevant.
Upon irradiation with UV light, ortho-nitrobenzyl compounds typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form a 2-nitrosobenzaldehyde or related byproduct. acs.org
In the case of this compound, the absence of a benzylic hydrogen atom directly attached to the aromatic ring in the ester linkage means the classical photorelease mechanism of a 2-nitrobenzyl group is not directly applicable. However, compounds with a 2-nitrophenyl group can still exhibit photoreactivity. For instance, 4-(2-Nitrophenyl)-1,4-dihydropyridines are known to be highly photoreactive, leading to the reduction of the nitro group and oxidation at the benzylic position. bioone.org This suggests that the 2-nitrophenyl moiety itself is a photoactive chromophore.
Research on polyimides with α-(2-nitrophenyl)ethyl ester side chains has shown that these materials are photoreactive. capes.gov.brtandfonline.comtandfonline.com Irradiation leads to a characteristic rearrangement in the 2-nitrobenzyl ester moiety. tandfonline.com While the specific photo-induced transformations of this compound are not detailed in the available literature, it is plausible that irradiation could induce transformations involving the nitro group and the aromatic ring system. The exact nature of these transformations would require specific experimental investigation.
Mechanistic Analysis of Carbon-Carbon Bond Forming Reactions Involving Phenylpropanoate Derivatives
Enolate Chemistry and Condensation Reactions
The 3-phenylpropanoate portion of this compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) that are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles and are key intermediates in a wide array of carbon-carbon bond-forming reactions. bham.ac.ukrsc.org
The formation of the enolate from this compound would proceed by deprotonation at the C-2 position of the propanoate chain. The acidity of these α-protons in esters is generally lower than in ketones, with a pKa around 25. youtube.com Therefore, a strong base such as lithium diisopropylamide (LDA) is typically required to achieve complete enolate formation. mnstate.edumnstate.edu Weaker bases, like alkoxides, will establish an equilibrium with a low concentration of the enolate. youtube.com
Once formed, the enolate of this compound can participate in various condensation reactions, such as:
Claisen Condensation: The enolate can react with another molecule of the ester in a Claisen condensation to form a β-keto ester. This reaction involves the nucleophilic attack of the enolate on the carbonyl carbon of a second ester molecule, followed by the elimination of the 2-nitrophenoxide leaving group.
Aldol-type Condensations: The enolate can react with aldehydes or ketones in an aldol-type addition reaction to form a β-hydroxy ester. This reaction expands the carbon skeleton and introduces new functional groups.
The reactivity of the enolate is influenced by the nature of the base, solvent, and reaction temperature, which can affect the regioselectivity and stereoselectivity of the condensation reaction. bham.ac.uk
Table 1: Factors Influencing Enolate Formation and Reactivity
| Factor | Influence |
|---|---|
| Base Strength | Stronger bases (e.g., LDA) lead to irreversible and quantitative enolate formation. Weaker bases (e.g., alkoxides) result in an equilibrium with a lower enolate concentration. youtube.commnstate.edu |
| Solvent | Polar aprotic solvents like THF are commonly used to solvate the metal cation of the base without protonating the enolate. |
| Temperature | Low temperatures (e.g., -78 °C) are often used to control the reaction rate and prevent side reactions. |
| Counterion | The nature of the metal counterion (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the enolate. |
Decarboxylation Tendencies of Beta-Keto Acid Precursors
Phenylpropanoate derivatives can be precursors to β-keto acids, which are known to undergo facile decarboxylation upon heating. libretexts.orgmasterorganicchemistry.com A common synthetic route involving phenylpropanoate derivatives is the acetoacetic ester synthesis or related malonic ester synthesis, which can be adapted to produce substituted ketones and carboxylic acids, respectively. nih.gov
If this compound were to be used in a Claisen condensation reaction as described in the previous section, the product would be a β-keto ester. Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the corresponding β-keto acid.
The mechanism of decarboxylation of a β-keto acid involves a cyclic, six-membered transition state. masterorganicchemistry.com The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the α-carbon breaks. This concerted pericyclic reaction results in the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone.
This decarboxylation is a key step in many synthetic sequences that utilize esters like phenylpropanoate to build more complex molecules. The relative ease of this reaction is a defining characteristic of β-keto acids. masterorganicchemistry.com While the direct decarboxylation of this compound itself is not a primary reaction pathway, its conversion to a β-keto acid intermediate opens up this important transformation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-nitrosobenzaldehyde |
| 4-(2-Nitrophenyl)-1,4-dihydropyridines |
| lithium diisopropylamide |
| β-keto ester |
| β-hydroxy ester |
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound This compound (CAS RN: 40123-51-1) is not publicly available. ontosight.aiguidechem.com While this compound is indexed in chemical libraries, published research containing its advanced spectroscopic characterization—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—could not be located.
The provided outline requires an in-depth analysis of specific experimental data, such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, IR vibrational modes, mass fragmentation patterns, and UV-Vis electronic transitions. Without access to primary research articles or spectral database entries detailing the characterization of this compound, it is not possible to generate the scientifically accurate article with the mandatory data tables and detailed findings as requested.
Data is available for the related isomer, 4-Nitrophenyl 3-phenylpropanoate, which shows distinct spectral properties due to the different position of the nitro group on the phenyl ring. rsc.orgnih.gov However, per the instructions to focus solely on this compound, this information cannot be used as a substitute.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data in the searched sources.
Advanced Spectroscopic and Analytical Characterization
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an essential tool for the qualitative and quantitative analysis of 2-Nitrophenyl 3-phenylpropanoate. It allows for the separation of the compound from starting materials, byproducts, and degradation products, ensuring its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For esters like this compound, GC can be effectively used for purity assessment. The compound is volatilized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
While specific GC methods for this compound are not extensively documented, methods for structurally related compounds provide a strong basis for its analysis. For instance, the analysis of other phenolic and phenylpropanoate esters has been successfully performed using GC. mdpi.combangor.ac.uk Derivatization is sometimes employed for nitrophenols to improve their chromatographic behavior and sensitivity, although this may not be necessary for the ester form. researchgate.net The purity of this compound has been confirmed to be greater than 98% by 1H NMR analysis, a finding that can be complemented by GC for detecting volatile impurities. nih.gov
Typical GC systems for analyzing similar esters utilize a capillary column, such as a HP-5 or a chiral column like CP-Chirasil-Dex CB for enantiomeric separation if applicable. mdpi.comnih.gov The temperature program is optimized to ensure efficient separation of the analyte from any potential impurities.
Table 1: Representative Gas Chromatography (GC) Conditions for Phenylpropanoate Ester Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) or CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) | mdpi.comnih.gov |
| Carrier Gas | Nitrogen or Hydrogen | mdpi.comnih.gov |
| Flow Rate | 1.5 mL/min | mdpi.com |
| Injector Temp. | 250 °C | mdpi.com |
| Detector Temp. | 290 °C (FID) | mdpi.com |
| Oven Program | Example: 70°C (3 min), ramp to 150°C at 3°C/min, then to 300°C at 40°C/min, hold for 10 min | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | mdpi.comrsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique ideal for the analysis of non-volatile and thermally labile compounds, making it exceptionally suitable for this compound. nih.gov This method separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, followed by detection with a mass spectrometer.
LC-MS allows for the accurate determination of the molecular weight of the parent compound and its fragments, facilitating structural elucidation and the identification of impurities. Research on related nitrophenyl compounds and other esters has established robust LC-MS methodologies. qub.ac.ukunil.ch For example, a method for a structurally similar compound, (2-nitrophenyl)-2-oxoethyl 3-phenyl propanoate, utilized a Q-TOF MS with electrospray ionization (ESI). phytopharmajournal.com The ESI source can be operated in both positive and negative modes to maximize the detection of various analytes. phytopharmajournal.com
A typical LC-MS setup would involve a reversed-phase column, such as a C18 or a Phenyl-Hexyl column, with a gradient elution program using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization efficiency. qub.ac.ukphytopharmajournal.com
Table 2: Typical Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
| Parameter | Condition | Source |
|---|---|---|
| LC System | UHPLC or HPLC | qub.ac.ukepa.gov |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 × 50 mm, 1.8 µm) or equivalent C18 | qub.ac.ukspectroscopyonline.com |
| Mobile Phase A | 0.1% Formic Acid in Water | phytopharmajournal.com |
| Mobile Phase B | 90% Acetonitrile + 10% Water + 0.1% Formic Acid | phytopharmajournal.com |
| Flow Rate | 0.3 - 0.4 mL/min | phytopharmajournal.comspectroscopyonline.com |
| Gradient | Step gradient, e.g., 95:5 (A:B) for 25 min, to 5:95 for 5 min, then return to initial | phytopharmajournal.com |
| Ionization | Electrospray Ionization (ESI), positive and/or negative mode | qub.ac.ukphytopharmajournal.com |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | qub.ac.ukphytopharmajournal.com |
| Source Temp. | 250 °C - 650 °C | qub.ac.ukphytopharmajournal.com |
| Mass Range | 120-1000 m/z | phytopharmajournal.com |
This approach provides comprehensive data for purity assessment, stability studies, and the identification of potential metabolites or degradation products of this compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is widely employed to predict molecular properties and reaction mechanisms due to its balance of accuracy and computational cost. diva-portal.org DFT calculations for molecules like 2-Nitrophenyl 3-phenylpropanoate involve optimizing the molecular geometry, analyzing its electronic orbitals, and determining charge distributions. bhu.ac.instuba.sk
Geometric Optimization and Conformational Analysis
Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy state. This stable three-dimensional structure is crucial for understanding the molecule's properties and reactivity. For flexible molecules, conformational analysis is performed to identify different spatial arrangements (conformers) and their relative energies. rsc.org Molecules with multiple rotatable bonds can exist in various conformations, and the interplay between intramolecular and intermolecular forces can lead to different crystalline forms, a phenomenon known as conformational polymorphism. rsc.org
The geometric optimization of this compound would be performed using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set like 6-31G(d) or 6-311++G(d,p). rsc.orgbhu.ac.in The calculation would yield key structural parameters.
Table 1: Key Geometric Parameters Investigated in DFT Optimization
| Parameter | Description |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-O, N-O). |
| Bond Angles | The angle formed between three connected atoms (e.g., O-C-C). |
| Dihedral Angles | The angle between two planes, each defined by three atoms, which describes the rotation around a chemical bond. |
Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of any imaginary frequencies. rsc.org
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. stuba.sk A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. stuba.sk
Table 2: Frontier Molecular Orbitals and Their Significance
| Orbital | Role in Chemical Reactions | Information Gained |
| HOMO | Nucleophile / Electron Donor | Represents the ability of a molecule to donate electrons. Its energy level is related to the ionization potential. |
| LUMO | Electrophile / Electron Acceptor | Represents the ability of a molecule to accept electrons. Its energy level is related to the electron affinity. |
| HOMO-LUMO Gap | Indicator of Reactivity | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |
For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reaction patterns.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds, lone pairs, and atomic charges. wikipedia.org This method provides a detailed picture of electron density distribution, atomic hybridization, and stabilizing interactions within the molecule. rsc.orgwikipedia.org
In a study on the closely related 4-Nitrophenyl 3-phenylpropanoate, NBO analysis was used to track the transfer of electron density between a catalyst and the ester during a reaction, revealing changes in charge on key atoms as intermediates were formed. rsc.org
Reaction Pathway Calculations and Energy Profiles
Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products. These calculations identify the high-energy transition states and the lower-energy intermediates that form along the reaction pathway, providing a detailed mechanistic understanding. diva-portal.org
Elucidation of Transition States and Intermediates in Catalytic Cycles
Many complex organic reactions proceed through a catalytic cycle. DFT calculations can elucidate each step of such a cycle. This involves optimizing the geometry of all reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction step to proceed. uni-muenchen.descm.com It is characterized by having exactly one imaginary frequency in a frequency calculation. rsc.org
For instance, the NHC-catalyzed reaction of 4-Nitrophenyl 3-phenylpropanoate has been studied in detail using DFT. rsc.org The catalytic cycle was shown to involve several distinct steps, each with its own intermediates (IM) and transition states (TS). rsc.org
Table 3: Representative Steps in a Catalytic Cycle for a Phenylpropanoate Ester
| Step | Description | Key Species |
| I | Addition of the N-heterocyclic carbene (NHC) catalyst to the ester. | Reactants, Transition State (TS1), Acyl Azolium Intermediate (IM1). rsc.org |
| II | Deprotonation at the α-carbon to form an enolate. | Intermediate (IM1), Transition State (TS2), Enolate Intermediate (IM2). rsc.org |
| III | Proton transfer to generate a homoenolate intermediate. | Intermediate (IM2), Transition State (TS3), Homoenolate Intermediate (IM3). rsc.org |
| IV | Stereoselective carbon-carbon bond formation with another reactant. | Intermediate (IM3), Transition State (TS4), Intermediate (IM4). rsc.org |
| V | Intramolecular lactonization. | Intermediate (IM4), Transition State (TS5), Intermediate (IM6). rsc.org |
| VI | Elimination of the catalyst to yield the final product. | Intermediate (IM6), Product, Regenerated Catalyst. rsc.org |
By calculating the free energy of each species, an energy profile for the entire reaction can be constructed, which helps to identify the rate-determining step (the step with the highest energy barrier). rsc.org
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Progress
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the intended reactants and products. uni-muenchen.descm.com An IRC path is defined as the minimum energy reaction pathway on the potential energy surface, tracing the route from the transition state downhill to the local energy minima of the reactant on one side and the product on the other. uni-muenchen.descm.comgithub.io
This calculation essentially maps the geometric changes the molecule undergoes as the reaction progresses. uni-muenchen.de By following the IRC, researchers can verify the nature of the transition state and gain a dynamic view of the bond-forming and bond-breaking processes. rsc.org For example, in the study of 4-Nitrophenyl 3-phenylpropanoate, IRC calculations confirmed that a specific transition state led to the formation of a C-C bond while a proton migrated between oxygen atoms simultaneously. rsc.org
Spectroscopic Property Prediction from Theoretical Models
For related compounds, such as other esters and nitroaromatics, DFT calculations have been successfully employed to correlate theoretical predictions with experimental findings. These studies typically involve optimizing the molecular geometry and then calculating vibrational frequencies or shielding tensors. For instance, in the study of various organic molecules, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are used to predict IR and Raman spectra with a good degree of accuracy after applying scaling factors to account for anharmonicity and other systematic errors.
A hypothetical application of these methods to this compound would involve calculating the vibrational frequencies corresponding to the characteristic functional groups. The predicted IR spectrum would show distinct peaks for the C=O stretching of the ester group, the N-O stretching of the nitro group, and the various C-H and C-C vibrations of the aromatic rings. Similarly, theoretical NMR chemical shifts could be calculated to aid in the structural elucidation of the molecule.
Solvent Effects Modeling in Reaction Environments
The chemical environment, particularly the solvent, can significantly influence the reactivity and mechanism of a reaction. Computational models are crucial for understanding these solvent effects, especially for reactions like the hydrolysis of esters, which is a key reaction type for this compound.
Theoretical studies on the hydrolysis of nitrophenyl esters, particularly p-nitrophenyl acetate (B1210297) and p-nitrophenyl phosphate (B84403), have provided deep insights into the role of the solvent. frontiersin.orgacs.orgdiva-portal.orgnih.gov These studies often employ a combination of explicit and implicit solvent models. Explicit models involve including a specific number of solvent molecules directly in the quantum mechanical calculation, which is essential for reactions where solvent molecules directly participate in the reaction mechanism, for example, by forming hydrogen-bonding networks that stabilize transition states. acs.orgresearchgate.net Implicit models, such as the Polarizable Continuum Model (PCM), represent the bulk solvent as a continuous medium with a specific dielectric constant, accounting for bulk electrostatic effects.
For the alkaline hydrolysis of p-nitrophenyl acetate, DFT studies have shown that the solvent plays an indispensable role in shaping the concerted transition state. acs.org The inclusion of water molecules in the calculation is critical to obtaining results that agree with experimental kinetic isotope effects. Similarly, studies on the hydrolysis of p-nitrophenyl phosphate have demonstrated that the surrounding solvent significantly impacts the reaction's activation energy. diva-portal.org The transition state for hydrolysis can be significantly stabilized by the solvent environment compared to the gas phase. diva-portal.org
In the context of this compound, modeling its hydrolysis would involve constructing a model of the reactant and transition state in a solvent cage. The choice of solvent would be critical. For example, the rate of hydrolysis of related nitrophenyl esters has been shown to be dramatically different in aqueous solutions compared to mixed solvents like aqueous DMSO, with significant changes in the activation enthalpy and entropy. frontiersin.org
Table 1: Calculated Activation Parameters for the Hydrolysis of Related Nitrophenyl Esters
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | Reference |
| p-Nitrophenyl phosphate (dianion) | Water | 30.6 | +3.5 | frontiersin.org |
| p-Nitrophenyl phosphate (dianion) | 0.6 mole fraction DMSO | 26.2 | - | frontiersin.org |
| p-Nitrophenyl phosphorothioate (B77711) (dianion) | Water | 37.0 | +29 | frontiersin.org |
| p-Nitrophenyl phosphorothioate (dianion) | 0.6 mole fraction DMSO | 29.0 | - | frontiersin.org |
| bis(p-Nitrophenyl) phosphate | Neutral water | 24.8 | -25.4 | frontiersin.org |
This table presents data for related phosphate esters to illustrate the impact of solvent and structure on activation parameters as determined by experimental and computational studies.
These computational approaches allow for a detailed examination of the reaction pathway, helping to elucidate whether the mechanism is stepwise or concerted and to quantify the energetic barriers involved. For this compound, such models would predict how the ortho-nitro group and the phenylpropanoate moiety influence the stability of intermediates and transition states in various solvents.
Applications in Advanced Organic Synthesis Research
Role as Activated Esters in Amide and Peptide Bond Formation
The formation of amide and peptide bonds is a cornerstone of organic and medicinal chemistry. A common strategy involves the "activation" of a carboxylic acid to facilitate its reaction with an amine. Esters derived from phenols bearing electron-withdrawing substituents, such as 2-nitrophenyl esters, are effective activated intermediates for this purpose. vaia.commasterorganicchemistry.com
The key to this activation lies in the electronic properties of the 2-nitrophenyl group. The strongly electron-withdrawing nitro group (–NO₂) enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. vaia.com Concurrently, the nitro group stabilizes the resulting 2-nitrophenoxide anion, transforming it into a good leaving group, which is crucial for the reaction to proceed efficiently. vaia.com This principle is widely applied in peptide synthesis where nitrophenyl esters of N-protected amino acids are used to couple with other amino acids or peptide chains. d-nb.infoontosight.ai
The general process involves the reaction of the activated ester with a primary or secondary amine, often with gentle heating, to yield the corresponding amide and release the 2-nitrophenol (B165410) byproduct. masterorganicchemistry.com This method is advantageous as it often proceeds under neutral conditions without the need for strong coupling reagents, which can be beneficial when working with sensitive substrates. d-nb.infonih.gov
General Reaction for Amide Formation via Activated Ester
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| 2-Nitrophenyl 3-phenylpropanoate | Primary/Secondary Amine (R-NH₂) | N-substituted 3-phenylpropanamide | 2-Nitrophenol |
While p-nitrophenyl (4-nitrophenyl) esters are more commonly cited, the ortho- (2-nitrophenyl) isomer functions via the same activating principle, serving as a reliable tool for constructing robust amide linkages. vaia.comnih.gov
Precursors for the Synthesis of Diverse Heterocyclic Systems
The structural framework of this compound contains motifs that can potentially be elaborated into a variety of heterocyclic rings, which are prevalent in pharmaceuticals and functional materials.
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds known for a range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com Their synthesis is often achieved through multicomponent reactions. A common pathway involves the reaction of a hydrazine (B178648), a β-ketoester, an aldehyde, and an active methylene (B1212753) compound like malononitrile. mdpi.comnih.govrsc.org
In this context, while not a direct precursor, a related compound, ethyl 3-oxo-3-phenylpropanoate (a β-ketoester), is a key starting material that reacts with hydrazine to form a pyrazolone (B3327878) intermediate, which then undergoes further cyclization to build the pyran ring. mdpi.com Although the direct use of this compound in these specific annulation reactions is not extensively documented, its structural similarity to key precursors suggests its potential as a synthon following appropriate chemical modification.
Coumarins (benzopyrones) are a vast class of natural and synthetic compounds with important biological and photophysical properties. mdpi.comresearchgate.netacs.org Their synthesis can be achieved through various methods, such as the Pechmann condensation, Knoevenagel condensation, and others, which typically involve the reaction of a phenol (B47542) with a β-ketoester or a related dicarbonyl compound. mdpi.comacs.org
For instance, the reaction of substituted phenols with ethyl 3-oxo-3-phenylpropanoate is a documented route to phenyl-substituted coumarins. mdpi.com While this compound itself is not the typical substrate for these classic named reactions, its components—a phenol derivative (2-nitrophenol) and a phenylpropanoate chain—are fundamental to coumarin (B35378) structures. Its application would likely require a multi-step pathway rather than a direct condensation.
The 2-nitrophenyl group is a well-established precursor for the synthesis of indoles and carbazoles. The Bartoli indole (B1671886) synthesis, for example, reacts ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles. wikipedia.org The steric bulk of the ortho-substituent is critical for the key semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement step in the mechanism. wikipedia.org Therefore, the 2-nitrophenyl moiety within this compound is correctly positioned to potentially undergo a Bartoli-type reaction, provided the propanoate side chain is first converted into a suitable vinyl group.
Similarly, the Cadogan reaction is a powerful method for synthesizing carbazoles via the reductive cyclization of 2-nitrobiphenyls, often using a trivalent phosphorus reagent like triphenylphosphine (B44618) or triethyl phosphite. mit.edu A molecule like this compound could serve as an intermediate for carbazole (B46965) synthesis if the ester portion were to be replaced by a second phenyl ring, forming a 2-nitrobiphenyl (B167123) structure. nih.govgoogle.com
Intermediates in the Development of Complex Organic Molecules
Beyond being a final product, the true strength of a chemical building block lies in its role as an intermediate in the assembly of more complex molecular architectures. Derivatives of nitrophenyl phenylpropanoates have been shown to be valuable intermediates in the synthesis of complex and biologically relevant molecules.
For example, researchers have synthesized the chiral building block (R)-tert-butyl 2-(allylamino)-2-(2-nitrophenyl)-3-phenylpropanoate. unimi.it This compound, a close analog of the titular molecule, serves as a sophisticated intermediate, incorporating a chiral center, a protected amine, and the reactive 2-nitrophenyl group, making it a precursor for asymmetric synthesis of advanced organic structures. unimi.it Furthermore, related structures like methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate have been synthesized from simpler starting materials like cinnamaldehyde, demonstrating their position as key intermediates in multi-step synthetic sequences. researchgate.net
Utility in Chemosensor Development and Mechanistic Signaling Studies
In recent years, significant research has focused on developing small organic molecules that can act as chemosensors, detecting specific ions or molecules through a visible color change or fluorescent signal. A close derivative, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, has been extensively studied as a highly effective colorimetric chemosensor. semanticscholar.orgresearchgate.netgrafiati.com
This molecule incorporates both an anion-binding site (–OH and –NH groups) and a cation-binding site (lone pair electrons on oxygen and nitrogen), with the nitrophenyl group acting as the chromogenic signaling unit. semanticscholar.orgresearchgate.net The presence of the electron-withdrawing nitro group is crucial, as it modulates the electronic properties of the molecule upon binding to an analyte, leading to a change in its light absorption spectrum and thus a visible color change. researchgate.netjmolekul.com
This sensor demonstrates notable selectivity. It produces a distinct color change from colorless to light yellow upon the addition of specific anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻), while other anions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻) induce no change. grafiati.comresearchgate.netresearchgate.net Similarly, it can detect certain metal cations, changing from colorless to pink with Copper (Cu²⁺) and to faint yellow with Iron (Fe³⁺). semanticscholar.orgjmolekul.com These interactions have been characterized using UV-Vis spectroscopy, which reveals shifts in the absorption spectra indicative of complex formation. semanticscholar.orgresearchgate.net
Chemosensor Activity of a 2-Nitrophenyl Phenylpropanoate Derivative
| Analyte | Initial Color | Final Color | Spectroscopic Observation | Reference |
|---|---|---|---|---|
| H₂PO₄⁻ | Colorless | Light Yellow | UV-Vis spectral shift | grafiati.comresearchgate.net |
| AcO⁻ | Colorless | Light Yellow | UV-Vis spectral shift | grafiati.comresearchgate.net |
| Cu²⁺ | Colorless | Pink | Hypsochromic shift, new absorption peaks | semanticscholar.orgjmolekul.com |
| Fe³⁺ | Colorless | Faint Yellow | Hypsochromic shift, new absorption peaks | semanticscholar.orgjmolekul.com |
This utility highlights the sophisticated role of the 2-nitrophenyl moiety not just as a reactive handle, but as a functional signaling component in the design of advanced chemical sensors for environmental and biological monitoring.
Design Principles for Anion and Cation Recognition
The rational design of chemosensors for detecting anions and cations often involves integrating a binding site and a signaling unit into a single molecule. researchgate.net For derivatives of this compound, the design principles are rooted in establishing specific, non-covalent interactions with the target ion.
A notable example is the derivative methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate . semanticscholar.orgresearchgate.net In this molecule, the design for anion recognition incorporates -OH (hydroxyl) and -NH (amino) groups, which act as hydrogen bond donors. researchgate.netpoltekkes-malang.ac.id These sites are positioned to form stable hydrogen bonds with basic anions. The selectivity of these tripodal-type receptors is influenced by the rigidity of their structure and the size of the binding cavity they create. nih.gov The nitrophenyl group itself serves as a crucial component of the signaling mechanism, where its electron-withdrawing nature enhances the acidity of the hydrogen bond donor groups, facilitating interaction with anions. poltekkes-malang.ac.id
For cation recognition, the same derivative, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, utilizes an aminophenol moiety as the receptor for metal ions. semanticscholar.orgresearchgate.net The design allows the sensor to form coordination complexes with specific metal cations. The interaction involves the formation of hydrogen bonds between the NH and OH groups of the sensor and the target cations. semanticscholar.org The selectivity towards certain cations like Cu²⁺ and Fe³⁺ is achieved through the formation of stable complexes, leading to a detectable response. semanticscholar.orgresearchgate.net
Applications in Advanced Chemical Biology Research (Focus on mechanistic studies of enzyme-substrate interactions)
In the field of chemical biology, nitrophenyl esters are widely used as chromogenic substrates to study the kinetics and mechanisms of hydrolytic enzymes, particularly esterases and lipases. csic.es The ester 4-nitrophenyl 2-phenylpropanoate (B8470279), an isomer of this compound, has been employed in mechanistic studies of enzyme-substrate interactions. acs.orgacs.org
The principle behind their use is that the enzymatic hydrolysis of the ester bond releases 4-nitrophenol (B140041) (or 2-nitrophenol), which, particularly in its phenolate (B1203915) form at basic or neutral pH, is a brightly colored yellow compound. The rate of formation of the nitrophenolate can be easily and continuously monitored using a spectrophotometer, allowing for the determination of key kinetic parameters of the enzyme reaction. csic.es
This technique is fundamental in several areas of enzyme research:
Characterizing Enzyme Activity: The hydrolysis of nitrophenyl esters is a standard assay for quantifying the activity of lipolytic enzymes. csic.essemanticscholar.org
Investigating Substrate Specificity: By synthesizing a library of different p-nitrophenyl esters, researchers can probe the substrate specificity of an enzyme, understanding how changes in the substrate's structure affect the rate of hydrolysis. csic.essemanticscholar.org
Studying Reaction Mechanisms: The use of these substrates is crucial for detailed mechanistic studies. For instance, in serine hydrolases, the reaction proceeds through a two-step acylation-deacylation mechanism. researchgate.net Monitoring the reaction progress with nitrophenyl esters helps in elucidating the kinetics of these individual steps.
Directed Evolution and Protein Engineering: Assays based on nitrophenyl esters are invaluable for high-throughput screening in directed evolution experiments. They allow for the rapid identification of enzyme variants with improved or altered properties, such as enhanced stereospecificity. acs.orgnih.gov For example, mutants of Candida antarctica lipase (B570770) B (CALB) were screened using p-nitrophenyl 2-phenylpropanoate to identify variants with inverted or enhanced enantioselectivity. acs.orgacs.org
The study of enzyme-substrate complexes through computational methods like molecular dynamics simulations complements these experimental findings, providing structural insights into how the substrate binds within the enzyme's active site and the conformational changes that occur during catalysis. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
